2-(3,4-Dichlorophenyl)ethanamine
Overview
Description
3,4-Dichlorophenethylamine can be obtained by reacting 3,4-dichlorophenylacetonitrile with suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2.
Scientific Research Applications
Crystal Structure and Spectroscopic Behaviour
- A study by Çelik et al. (2011) focused on a Schiff base ligand related to 2-(3,4-Dichlorophenyl)ethanamine. They investigated its crystal structure, spectroscopic, and redox behavior, revealing both reversible and irreversible processes in certain conditions, contributing to the understanding of its chemical properties (Çelik et al., 2011).
Antiamoebic Activity
- Research by Zaidi et al. (2015) explored the synthesis of chalcones bearing N-substituted ethanamine, including structures related to this compound. They found that some compounds exhibited better antiamoebic activity than standard drugs, highlighting potential medicinal applications (Zaidi et al., 2015).
Analytical Characterization
- A study by Zuba et al. (2013) included analytical characterization of N-(2-methoxy)benzyl derivatives of phenethylamine drugs, including variants of this compound. This research contributes to the understanding of these compounds in forensic science (Zuba & Sekuła, 2013).
Neuropharmacology
- Elmore et al. (2018) investigated the neuropharmacology of NBOMe hallucinogens, including compounds structurally related to this compound. Their findings are significant for understanding the biological and neurological impacts of these substances (Elmore et al., 2018).
Environmental Applications
- Wang et al. (2015) studied the use of immobilized enzymes for the removal of 2,4-Dichlorophenol from wastewater, highlighting environmental cleanup applications related to derivatives of this compound (Wang et al., 2015).
Mechanism of Action
Mode of Action
It is known that the compound can interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
It has been used to synthesize other compounds, suggesting that it may participate in various chemical reactions .
Result of Action
It has been used in the synthesis of other compounds, indicating that it may have significant chemical reactivity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that it can be obtained by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .
Cellular Effects
The cellular effects of 3,4-Dichlorophenethylamine are not well-studied. It is known that related compounds can have significant effects on cellular processes. For example, 3,4-dichloroamphetamine, a structurally similar compound, acts as a highly potent and selective serotonin releasing agent (SSRA) and binds to the serotonin transporter with high affinity .
Molecular Mechanism
It is known that it can be used to synthesize other compounds, such as N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol and 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPUAVYKVIHUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276921 | |
Record name | 3,4-Dichlorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21581-45-3 | |
Record name | 3,4-Dichlorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dichlorophenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-Dichlorophenethylamine interact with Protein Kinase CK2?
A: Research indicates that 3,4-Dichlorophenethylamine binds to a specific region on the protein kinase CK2 known as the "αD-pocket". This binding occurs in conjunction with ATP-competitive inhibitors, such as MB002. [] This suggests a potential allosteric mechanism of action, where 3,4-Dichlorophenethylamine might modulate the enzyme's activity by influencing the binding of ATP or other substrates. Further research is needed to fully elucidate the downstream effects of this interaction. You can find more details on the crystal structure of this complex in the cited research article. []
Q2: What is the significance of studying 3,4-Dichlorophenethylamine in the context of Protein Kinase CK2?
A: Protein Kinase CK2 is a crucial enzyme involved in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of CK2 activity has been implicated in several diseases, including cancer. [] Therefore, understanding how molecules like 3,4-Dichlorophenethylamine interact with CK2 can provide valuable insights into potential therapeutic strategies for targeting this enzyme. Further research exploring the structure-activity relationship of 3,4-Dichlorophenethylamine and its analogs could lead to the development of more potent and selective CK2 modulators.
Q3: Are there any studies on the potential of 3,4-Dichlorophenethylamine as a therapeutic agent?
A: While the provided research highlights the interaction of 3,4-Dichlorophenethylamine with Protein Kinase CK2, it does not delve into its therapeutic potential. [, ] Further research is required to evaluate its efficacy and safety profile in relevant biological systems and disease models. This would involve conducting in vitro and in vivo studies to assess its effects on cell signaling, disease progression, and overall toxicity.
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